

# Masitinib efficacy multiple sclerosis versus placebo

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## Compound Focus: Masitinib

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## Efficacy and Safety Data from Clinical Trials

The table below summarizes the core findings from the primary Phase 3 trial and an earlier pilot study.

Trial Phase & Population	Treatment Arms & Patient Numbers	Primary Endpoint & Result (Masitinib vs. Placebo)	Key Secondary Findings & Safety Profile
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| **Phase 3 (AB07002)** [1] [2] Adults with Primary Progressive MS (PPMS) or nonactive Secondary Progressive MS (nSPMS) | • **Masitinib** 4.5 mg/kg/day (n=199) • Placebo (n=101) | **Overall EDSS change from baseline (W12-96):** • **Masitinib:** +0.001 • **Placebo:** +0.098 • **Between-group difference:** -0.097 (97% CI -0.192 to -0.002); p=0.0256 [1] [2] | • **Safety:** Consistent with **masitinib**'s known profile (e.g., diarrhea, nausea, rash, hematologic events). No elevated risk of infection [1] [2]. • **Other Doses:** Efficacy results for the 6.0 mg/kg/d group were inconclusive [1]. | | **Randomized Pilot Study** [3] Patients with PPMS or relapse-free SPMS (rfSPMS) | • **Masitinib** 3-6 mg/kg/day (n=27) • Placebo (n=8) | **Change in MSFC score at 12 months:** • **Masitinib:** +103% ± 189 • **Placebo:** -60% ± 190 [3] *Note: This was a non-significant, positive trend.* | • **Clinical Response:** 7/22 (32%) assessable **masitinib** patients vs. 0/8 in placebo group showed a >100% improvement in MSFC score [3]. • **Safety:** Higher incidence of severe/serious events with **masitinib**. Common adverse events: asthenia, rash, nausea, edema, diarrhea [3]. |

## Detailed Experimental Protocols

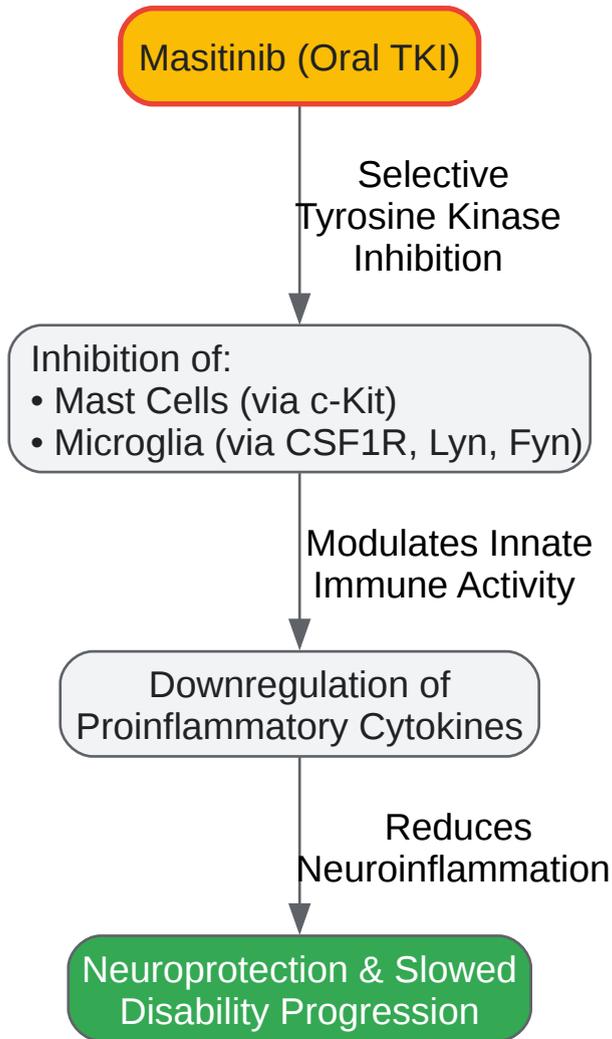
For researchers, the methodologies of the key trials are detailed below:

- **Study AB07002 (Phase 3) Design** [1] [2] [4]:
  - **Design:** International, multicenter, randomized, double-blind, placebo-controlled trial with two parallel groups.
  - **Patients:** 611 patients with PPMS or nSPMS (no relapse for  $\geq 2$  years), aged 18-75, with an EDSS score of 2.0-6.0.
  - **Intervention:** Oral **masitinib** (4.5 mg/kg/day) or equivalent placebo, administered in two daily intakes for 96 weeks.
  - **Randomization & Masking:** 2:1 randomization (**masitinib**:placebo) performed centrally. Patients, physicians, and outcome assessors were masked to treatment allocation.
  - **Primary Endpoint Analysis:** Change from baseline in EDSS score was analyzed using a repeated-measures **Generalized Estimating Equation (GEE)** model, which uses all data points collected every 12 weeks from week 12 to 96. This population-averaged approach is robust for analyzing longitudinal ordinal data like EDSS. A positive  $\delta$ EDSS value indicates disability progression [1].
  - **Data Imputation:** For patients discontinuing before week 96 due to safety or lack of efficacy, missing data were imputed using the **last observation carried forward (LOCF)** method [1].
- **Pilot Study Design** [3]:
  - **Design:** Multicenter, randomized, placebo-controlled, proof-of-concept trial.
  - **Patients:** 35 patients with PPMS or rfSPMS.
  - **Intervention:** **Masitinib** was administered orally at 3 to 6 mg/kg/day for at least 12 months, with dose adjustment permitted in case of insufficient response and no toxicity.
  - **Primary Endpoint:** Change from baseline in the **Multiple Sclerosis Functional Composite (MSFC)** score. Clinical response was specifically defined as an increase in the MSFC score of more than 100% from baseline [3].

## Mechanism of Action and Signaling Pathways

**Masitinib**'s efficacy in progressive MS is attributed to its novel targeting of innate immune cells, which play a key role in chronic neurodegeneration, unlike treatments that primarily target the adaptive immune system in relapsing MS [1].

The following diagram illustrates the proposed neuroprotective mechanism of action of **masitinib** in progressive MS:



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This mechanism is distinct from most existing MS therapies and underpins its potential for treating progressive forms of the disease where innate immunity is predominant [1] [5] [6].

## Interpretation and Research Implications

- **Clinical Relevance:** The Phase 3 trial provides **Class II evidence** that **masitinib** 4.5 mg/kg/day can slow the progression of disability in PPMS and nSPMS, populations with very limited treatment options [1] [2]. The reported between-group difference of -0.097 on the EDSS scale, while statistically significant, should be evaluated for its clinical meaningfulness.

- **Safety Considerations:** The safety profile of **masitinib** is manageable and well-characterized. Clinicians should be prepared to monitor and manage gastrointestinal events (diarrhea, nausea), rash, and potential hematologic events [1] [3].
- **Future Research:** A confirmatory Phase 3 study is planned to substantiate these findings [1] [2]. Further research could also explore the potential of **masitinib** in other neurodegenerative diseases with an inflammatory component, such as Amyotrophic Lateral Sclerosis (ALS), for which it has also shown promise in clinical trials [5] [6].

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## References

1. Efficacy and Safety of Masitinib in Progressive Forms of ... [pmc.ncbi.nlm.nih.gov]
2. Efficacy and Safety of Masitinib in Progressive Forms ... [pubmed.ncbi.nlm.nih.gov]
3. treatment in patients with progressive Masitinib ... multiple sclerosis [pubmed.ncbi.nlm.nih.gov]
4. Phase 3 study comparing masitinib vs placebo in PP-MS ... [hra.nhs.uk]
5. Masitinib: The promising actor in the next season of ... [sciencedirect.com]
6. Masitinib in Neurology - AB Science [ab-science.com]

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**Address:** Ontario, CA 91761, United States

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